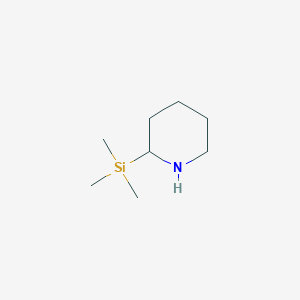
2-Trimethylsilylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trimethylsilylpiperidine, also known as TSP or 2-TMSP, is a chemical compound that has gained significant attention in the scientific community due to its versatile nature. It is a derivative of piperidine, a heterocyclic organic compound that is commonly used as a building block in the synthesis of various drugs and pharmaceuticals. TSP is widely used in chemical research, especially in the field of organic synthesis.
Mechanism Of Action
The mechanism of action of 2-Trimethylsilylpiperidine is not well understood. However, it is believed that 2-Trimethylsilylpiperidine acts as a Lewis base and forms a complex with metal catalysts, which enhances their reactivity. 2-Trimethylsilylpiperidine can also act as a nucleophile, attacking electrophilic species in various chemical reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 2-Trimethylsilylpiperidine. However, it has been reported that 2-Trimethylsilylpiperidine can act as a mild irritant to the skin and eyes. Additionally, 2-Trimethylsilylpiperidine can be harmful if ingested or inhaled and can cause respiratory irritation.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-Trimethylsilylpiperidine in chemical research is its versatility. 2-Trimethylsilylpiperidine can be easily synthesized and is readily available. Additionally, 2-Trimethylsilylpiperidine is a stable compound that can be stored for long periods without significant degradation. However, 2-Trimethylsilylpiperidine has some limitations. It is not suitable for use in reactions that require high temperatures or strong acids or bases. Additionally, 2-Trimethylsilylpiperidine can be difficult to remove from reaction mixtures, which can affect the purity of the final product.
Future Directions
There are several future directions for the research and application of 2-Trimethylsilylpiperidine. One potential area of research is the development of new metal-catalyzed reactions using 2-Trimethylsilylpiperidine as a ligand. Additionally, 2-Trimethylsilylpiperidine could be used as a building block in the synthesis of new pharmaceuticals and organic compounds. Further research could also be conducted on the biochemical and physiological effects of 2-Trimethylsilylpiperidine to better understand its potential risks and hazards.
Conclusion:
In conclusion, 2-Trimethylsilylpiperidine is a versatile chemical compound that has gained significant attention in the scientific community due to its wide range of applications in chemical research. It is commonly used as a protecting group for amines, a reagent in the synthesis of various heterocyclic compounds, and a ligand in metal-catalyzed reactions. While there is limited research on the biochemical and physiological effects of 2-Trimethylsilylpiperidine, it is a stable and readily available compound that has significant potential for future research and application.
Synthesis Methods
The synthesis of 2-Trimethylsilylpiperidine involves the reaction of piperidine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction takes place at room temperature and produces 2-Trimethylsilylpiperidine as a colorless liquid with a boiling point of 130°C. The yield of the reaction is typically high, and the purity of the product can be improved through simple purification methods such as distillation.
Scientific Research Applications
2-Trimethylsilylpiperidine is widely used in chemical research, particularly in the synthesis of various organic compounds. It is commonly used as a protecting group for amines and can be easily removed under mild conditions. 2-Trimethylsilylpiperidine is also used as a reagent in the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and pyrazines. Additionally, 2-Trimethylsilylpiperidine is used as a ligand in various metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling reactions.
properties
CAS RN |
174363-71-4 |
|---|---|
Product Name |
2-Trimethylsilylpiperidine |
Molecular Formula |
C8H19NSi |
Molecular Weight |
157.33 g/mol |
IUPAC Name |
trimethyl(piperidin-2-yl)silane |
InChI |
InChI=1S/C8H19NSi/c1-10(2,3)8-6-4-5-7-9-8/h8-9H,4-7H2,1-3H3 |
InChI Key |
WVFLUUDVJHXQDX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1CCCCN1 |
Canonical SMILES |
C[Si](C)(C)C1CCCCN1 |
synonyms |
Piperidine, 2-(trimethylsilyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



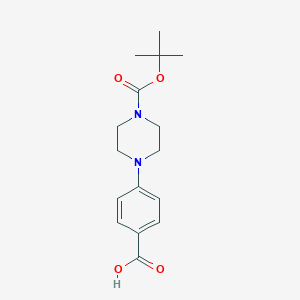
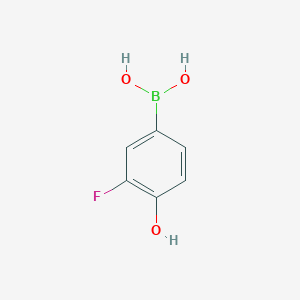
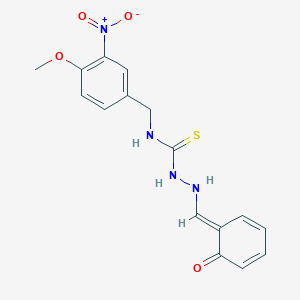
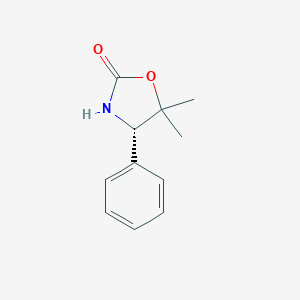
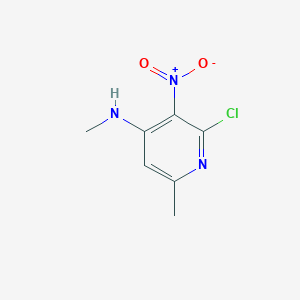
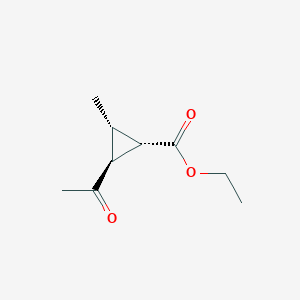
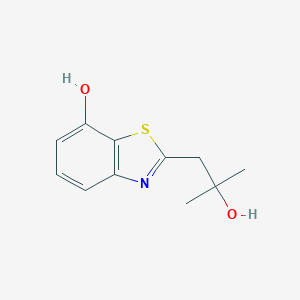


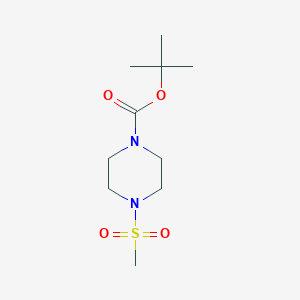
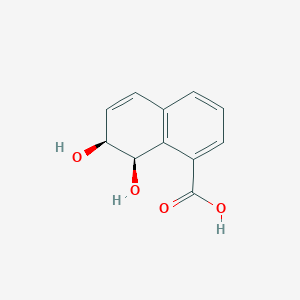


![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)